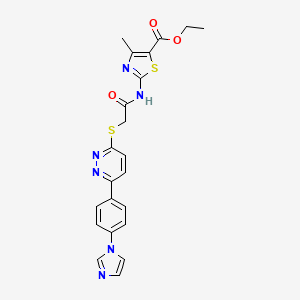

ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

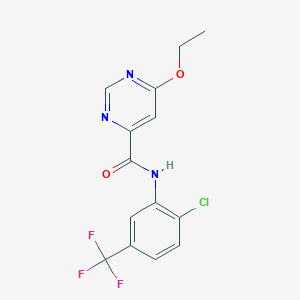

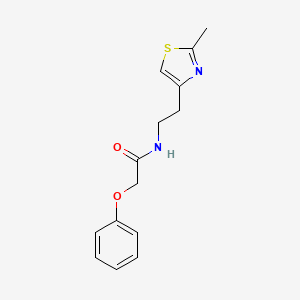

The compound “ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate” is a chemical compound with the molecular formula C24H21N5O3S and a molecular weight of 459.52. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, a pyridazine ring, and a thiazole ring. The imidazole ring is a five-membered heterocyclic moiety with two nitrogen atoms .Scientific Research Applications

Synthesis and Biological Activity

Research efforts have been focused on the synthesis and evaluation of the biological activities of thiazole derivatives. For example, studies on the preparation and reactions of related thiazole compounds have demonstrated their potential biocidal properties against a range of microbial species, including Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011). This indicates a promising avenue for developing new antimicrobial agents from thiazole-based structures.

Antimicrobial and Antioxidant Properties

The synthesis of novel benzothiazole and thiazolopyrimidine derivatives through efficient methodologies has been explored, with these compounds exhibiting significant antimicrobial and antioxidant activities. For instance, a study on benzothiazole derivatives revealed their potency in antibacterial and antitubercular activities, highlighting the importance of these compounds in addressing infectious diseases (Bhoi et al., 2016). Similarly, the green synthesis of imidazo[2,1-b]thiazole derivatives under microwave irradiation demonstrated good antibacterial and antimalarial activities, suggesting their utility in developing treatments for both bacterial infections and malaria (Vekariya et al., 2017).

Insecticidal Assessment

Research on incorporating a thiadiazole moiety into heterocyclic compounds has shown promising insecticidal activity against the cotton leafworm, Spodoptera littoralis. This study showcases the potential of thiazole derivatives in developing new insecticides for agricultural applications (Fadda et al., 2017).

Synthetic Modifications and QSAR Analysis

Modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate have led to the creation of derivatives with enhanced antimicrobial activities. Through structural modifications and quantitative structure-activity relationship (QSAR) analysis, these studies have improved our understanding of the relationship between chemical structure and biological activity, paving the way for the development of more effective antimicrobial agents (Desai et al., 2019).

properties

IUPAC Name |

ethyl 2-[[2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3S2/c1-3-31-21(30)20-14(2)24-22(33-20)25-18(29)12-32-19-9-8-17(26-27-19)15-4-6-16(7-5-15)28-11-10-23-13-28/h4-11,13H,3,12H2,1-2H3,(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROPHNATFRSAII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone](/img/structure/B2833844.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2833850.png)

![6-(4-Chlorophenyl)-2-[1-(1,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2833852.png)

![2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2833856.png)